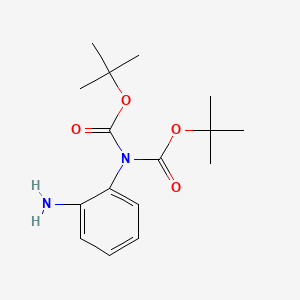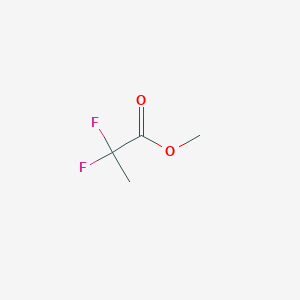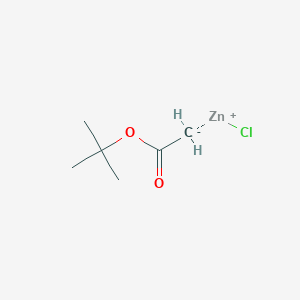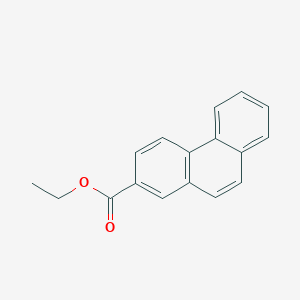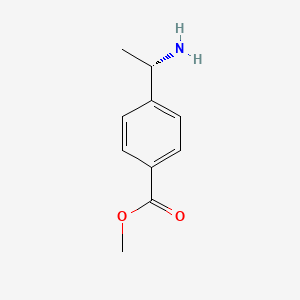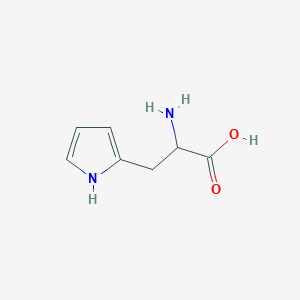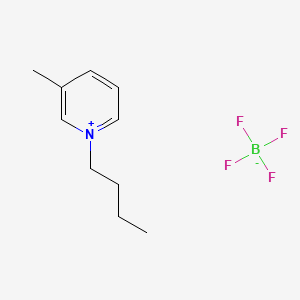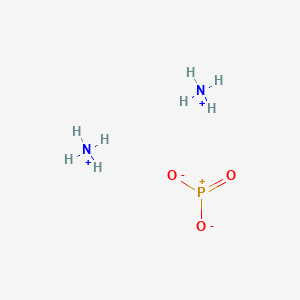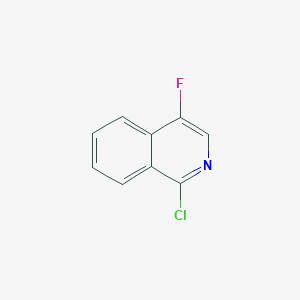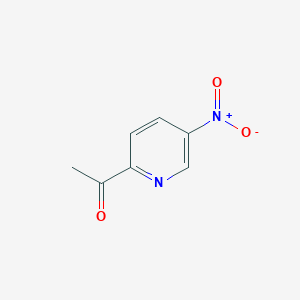
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose
Descripción general
Descripción
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is a versatile chemical hybrid with remarkable potential for gene delivery . It has non-toxic and targeted delivery properties, making it a promising option for enhancing drug efficacy in cancer treatments . It is also widely utilized in bio-medical research, primarily surrounding the development of targeted drug delivery systems .
Molecular Structure Analysis
The empirical formula of 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose is C21H32O11 . Its molecular weight is 460.47 . The SMILES string representation of its structure is [H] [C@@]1 (OC (OC (=O)CC) [C@H] (OC (=O)CC) [C@H]1OC (=O)CC) [C@@H] (COC (=O)CC)OC (=O)CC .Physical And Chemical Properties Analysis
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose has an optical activity of [α]20/D −31°, c = 5 in chloroform . Its melting point is 75-76°C (lit.) .Aplicaciones Científicas De Investigación
Glycosylation Agent in Synthesis
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose has been identified as a suitable glycosylating agent for the acid-catalysed, direct synthesis of O-, S-, and N-glucofuranosyl compounds. This compound facilitates β-linked products formation with good selectivity. Notably, it undergoes reaction with cyanotrimethylsilane to give the 1,2-O-(1-cyanopropylidene)acetal, showcasing its versatility in synthesizing various glycosidic linkages. This role is pivotal in the development of new glycosylated molecules, which can have significant implications in pharmaceuticals and bioactive compounds (Furneaux, Martin, Rendle, & Taylor, 2002).
Structural Analysis and Crystallography
The crystal structures of related compounds, such as 1,2,3,4,6-penta-O-trimethylacetyl-beta-D-glucopyranose, have been determined to understand the structural arrangement and intermolecular interactions. These studies are essential for designing molecules with desired physical and chemical properties, impacting material science, drug design, and the understanding of carbohydrate chemistry (Haines & Hughes, 2007).
Crosslinking and Enzyme Immobilization
Crosslinking agents play a critical role in the design of biocatalysts. Studies have shown the effectiveness of compounds like glutaraldehyde in creating cross-linked enzyme aggregates (CLEAs), improving enzyme stability and activity. This research opens up new possibilities for enzyme immobilization techniques, enhancing the efficiency and reusability of enzymes in industrial processes (Barbosa et al., 2014).
Antioxidant Properties
Compounds derived from or related to 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose, such as 1,2,3,4,6-penta-O-galloyl-β-D-glucose, have demonstrated significant antioxidant potential. These findings suggest potential applications in developing natural antioxidant systems for food preservation, cosmetics, and pharmaceuticals to combat oxidative stress and related diseases (Piao et al., 2009).
Biotechnological Production of Biofuels
Research into the biotechnological production of biofuels has explored the use of engineered microorganisms to produce compounds like 2-methyl-1-butanol and 3-methyl-1-butanol. These studies highlight the potential of metabolic engineering in utilizing renewable resources for the sustainable production of biofuels, thereby contributing to energy sustainability and reducing reliance on fossil fuels (Vogt et al., 2016).
Propiedades
IUPAC Name |
[(2R)-2-propanoyloxy-2-[(2R,3S,4R)-3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O11/c1-6-13(22)27-11-12(28-14(23)7-2)18-19(29-15(24)8-3)20(30-16(25)9-4)21(32-18)31-17(26)10-5/h12,18-21H,6-11H2,1-5H3/t12-,18-,19+,20-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRJPQKYPCUCSK-WIJDAZEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(C1C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584190 | |
| Record name | [(2R)-2-propanoyloxy-2-[(2R,3S,4R)-3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose | |
CAS RN |
307531-77-7 | |
| Record name | [(2R)-2-propanoyloxy-2-[(2R,3S,4R)-3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



